molecular formula C7H6BrF3N2O B14065591 1-Bromo-2,5-diamino-4-(trifluoromethoxy)benzene

1-Bromo-2,5-diamino-4-(trifluoromethoxy)benzene

Cat. No.: B14065591
M. Wt: 271.03 g/mol
InChI Key: VPKVLEYFZQLVBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2,5-diamino-4-(trifluoromethoxy)benzene is an organic compound characterized by the presence of bromine, amino, and trifluoromethoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 2,5-diamino-4-(trifluoromethoxy)benzene using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a specific range to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale bromination reactions may be conducted in continuous flow reactors to ensure consistent product quality and efficient use of reagents.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2,5-diamino-4-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while oxidation and reduction reactions can produce nitro derivatives or amines, respectively.

Scientific Research Applications

1-Bromo-2,5-diamino-4-(trifluoromethoxy)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-2,5-diamino-4-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The bromine and amino groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The trifluoromethoxy group can enhance the compound’s stability and lipophilicity, affecting its distribution and activity in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-2,5-diamino-4-(trifluoromethoxy)benzene is unique due to the presence of both amino and trifluoromethoxy groups on the benzene ring, which can significantly influence its chemical reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various synthetic and research purposes.

Properties

Molecular Formula

C7H6BrF3N2O

Molecular Weight

271.03 g/mol

IUPAC Name

2-bromo-5-(trifluoromethoxy)benzene-1,4-diamine

InChI

InChI=1S/C7H6BrF3N2O/c8-3-1-5(13)6(2-4(3)12)14-7(9,10)11/h1-2H,12-13H2

InChI Key

VPKVLEYFZQLVBV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1OC(F)(F)F)N)Br)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.